3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-sulfamoylbenzamide: A similar compound with a slightly different structure.
N-methyl-5-sulfamoylbenzamide: Another related compound with different substituents.
Uniqueness
3-Cyclopropoxy-N-methyl-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H14N2O4S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-13-11(14)7-4-9(17-8-2-3-8)6-10(5-7)18(12,15)16/h4-6,8H,2-3H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
WXTBPYSWXYGBEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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